molecular formula C20H18BrN3O2S B1610116 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide CAS No. 155863-02-8

1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide

Cat. No. B1610116
M. Wt: 444.3 g/mol
InChI Key: DKHIKMKBZZKQPN-UHFFFAOYSA-M
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Description



  • “1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide” is a chemical compound with potential biological properties.

  • It contains a pyridinium ring, a benzopyran ring, and an isothiocyanate group.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate precursors, such as a pyridine derivative and an isothiocyanate, under specific conditions.

    • Further details on the synthetic route would require a literature search.





  • Molecular Structure Analysis



    • The molecular formula is C₁₆H₁₄BrN₂O₂S.

    • The compound contains a pyridinium ring, a benzopyran ring, and an isothiocyanate group.

    • The 3D structure can be visualized using computational tools.





  • Chemical Reactions Analysis



    • The compound may participate in various reactions, including nucleophilic substitution, oxidation, and coordination reactions.

    • Specific reactions would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • Solubility, melting point, boiling point, and stability under different conditions.

    • Spectroscopic data (UV, IR, NMR) for characterization.




  • Scientific Research Applications

    Synthesis of Heterocyclic Compounds

    Research has explored the synthesis of various heterocyclic compounds utilizing pyridinium salts and isothiocyanates. For instance, pyridinium salts reacted with dimethyl acetylenedicarboxylate (DMAD) to yield indolizine derivatives and, when treated with pyrazole-5-diazonium salt, produced hydrazonoyl bromides, which further furnished triazolopyridines upon treatment with aqueous ethanolic sodium carbonate. Such reactions demonstrate the potential of pyridinium salts in synthesizing diverse heterocyclic structures, suggesting a broad range of applications in the synthesis of complex molecules (Dawood, 2004).

    Advanced Organic Synthesis Techniques

    Further studies detailed the synthesis of new pyrazolopyridines, thienopyridines, and pyrimidines through reactions involving pyrazolopyridine derivatives with various reagents like methyl iodide, indicating advanced organic synthesis techniques that could be applied to the development of pharmacologically relevant compounds (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

    Development of Anticonvulsant Agents

    Research into the anticonvulsant properties of heterocycles based on pyran and naphthyridine derivatives revealed the synthesis of new compounds showing potential as anticonvulsant agents. This area of study highlights the therapeutic application possibilities of newly synthesized heterocyclic compounds (Paronikyan et al., 2002).

    Antimicrobial Activity

    The synthesis of new heterocyclic compounds based on pyrazole fused with pyrimidine and triazolopyrimidine derivatives demonstrated significant antimicrobial activity, suggesting the potential for these compounds to be developed into new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

    Catalyzed Bond Formation

    A study on intramolecular Fe(II)-catalyzed N-O or N-N bond formation from aryl azides showcased an efficient method for transforming aryl and vinyl azides into benzisoxazoles, indazoles, or pyrazoles. This catalytic approach opens up new pathways for constructing N-heterocycles, which are crucial structures in many pharmaceuticals (Stokes et al., 2010).

    Safety And Hazards



    • Toxicity, handling precautions, and environmental impact.

    • Consult safety data sheets and relevant literature.




  • Future Directions



    • Investigate potential applications in medicine, materials science, or other fields.

    • Explore modifications to enhance properties or reduce toxicity.




    properties

    IUPAC Name

    2-(3,4-dihydro-2H-chromen-6-yl)-5-[1-(2-isothiocyanatoethyl)pyridin-1-ium-4-yl]-1,3-oxazole;bromide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18N3O2S.BrH/c26-14-21-7-10-23-8-5-15(6-9-23)19-13-22-20(25-19)17-3-4-18-16(12-17)2-1-11-24-18;/h3-6,8-9,12-13H,1-2,7,10-11H2;1H/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DKHIKMKBZZKQPN-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=C(C=CC(=C2)C3=NC=C(O3)C4=CC=[N+](C=C4)CCN=C=S)OC1.[Br-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18BrN3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40439471
    Record name 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40439471
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    444.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide

    CAS RN

    155863-02-8
    Record name Pyridinium, 4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]-1-(2-isothiocyanatoethyl)-, bromide (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=155863-02-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40439471
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
    Reactant of Route 2
    1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
    Reactant of Route 3
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    1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
    Reactant of Route 4
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    1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
    Reactant of Route 5
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    1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
    Reactant of Route 6
    Reactant of Route 6
    1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide

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